Selective Antifungal Activity: Phomalactone vs. Broad-Spectrum Fungal Metabolites
Phomalactone exhibits potent, specific antifungal activity against Phytophthora infestans, a major oomycete pathogen, with an MIC of 2.5 mg/L. This contrasts with other fungal metabolites and common antifungals that typically require significantly higher concentrations for inhibition [1]. This high selectivity is a key differentiator from broad-spectrum agents that may also inhibit beneficial soil microbiota [2].
| Evidence Dimension | Antifungal potency (MIC) against Phytophthora infestans |
|---|---|
| Target Compound Data | MIC = 2.5 mg/L |
| Comparator Or Baseline | Asperlin (structurally related pyranone): MIC not reported against P. infestans, but requires 500 μg/mL for disease control in planta; other fungal metabolites typically >10 mg/L for similar inhibition |
| Quantified Difference | Phomalactone MIC is >200-fold lower than the asperlin concentration required for comparable in vivo disease control; >4-fold more potent than typical broad-spectrum metabolite MICs against this target |
| Conditions | In vitro mycelial growth inhibition assay; Potato Dextrose Agar medium; 25°C; 5-day incubation [1] |
Why This Matters
This data supports the procurement of phomalactone as a precise tool for studying Phytophthora infestans biology, resistance mechanisms, and for developing targeted oomycete control strategies without confounding broad-spectrum effects.
- [1] Kim, J.C., et al. Activity against plant pathogenic fungi of phomalactone isolated from Nigrospora sphaerica. Pest Management Science 2001, 57(6), 554-559. View Source
- [2] Kim, D.S., et al. Synthesis and fungicidal activity of ethaboxam against Oomycetes. Pest Management Science 2004, 60(10), 1007-1012. View Source
